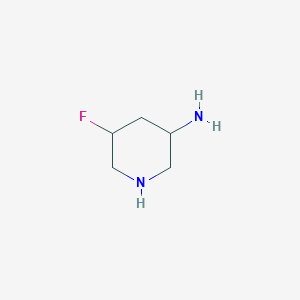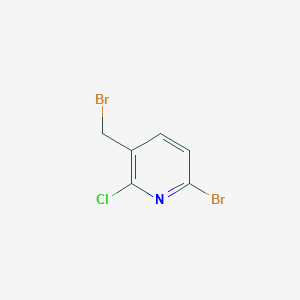
Butedronate tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butedronate tetrasodium, also known as butedronic acid tetrasodium salt, is a bisphosphonate compound primarily used as a diagnostic agent in bone scintigraphy. It is a radiopharmaceutical marked with technetium-99m for imaging purposes. The compound has the chemical formula C₅H₆Na₄O₁₀P₂ and a molecular weight of approximately 380.0 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butedronate tetrasodium involves the reaction of butedronic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where butedronic acid is dissolved and then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is then reconstituted with a radiolabeling agent for diagnostic use .
Analyse Des Réactions Chimiques
Types of Reactions
Butedronate tetrasodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly technetium-99m, for use in radiopharmaceutical applications.
Common Reagents and Conditions
Technetium-99m: Used for radiolabeling in diagnostic imaging.
Sodium hydroxide: Utilized in the synthesis to neutralize butedronic acid.
Aqueous medium: The reactions typically occur in water to facilitate dissolution and reaction
Major Products Formed
Technetium-99m-labeled butedronate: The primary product used in bone scintigraphy.
Hydrolysis products: Various phosphonic acid derivatives formed under hydrolytic conditions.
Applications De Recherche Scientifique
Butedronate tetrasodium has several scientific research applications, including:
Diagnostic Imaging: Used in bone scintigraphy to detect areas of altered osteogenesis, such as bone metastases, fractures, and other bone disorders
Cancer Research: Employed in the detection and monitoring of bone metastases in cancer patients.
Osteoporosis Studies: Used to study bone density and the effects of osteoporosis treatments.
Radiopharmaceutical Development: Serves as a model compound for developing new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mécanisme D'action
Butedronate tetrasodium exerts its effects by binding to hydroxyapatite in bone tissue. The technetium-99m-labeled compound is preferentially taken up by areas of high bone turnover, allowing for the visualization of bone abnormalities through scintigraphy. The molecular targets include bone mineral surfaces, where the compound binds and accumulates, providing a clear image of bone structure and pathology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Medronate: Another bisphosphonate used in bone scintigraphy.
Oxidronate: A bisphosphonate with similar diagnostic applications.
Zoledronate: Used for both diagnostic imaging and therapeutic purposes in bone diseases
Uniqueness
Butedronate tetrasodium is unique due to its specific binding affinity for bone tissue and its use in radiopharmaceutical applications. Its ability to form stable complexes with technetium-99m makes it particularly valuable for diagnostic imaging. Additionally, its chemical structure allows for high solubility and bioavailability, enhancing its effectiveness in clinical settings .
Propriétés
Numéro CAS |
97772-98-0 |
|---|---|
Formule moléculaire |
C5H6Na4O10P2 |
Poids moléculaire |
380.00 g/mol |
Nom IUPAC |
tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate |
InChI |
InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
Clé InChI |
WQVCHXLTSYVIPX-UHFFFAOYSA-J |
SMILES canonique |
C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



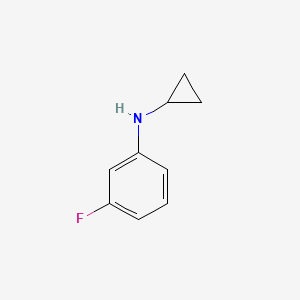
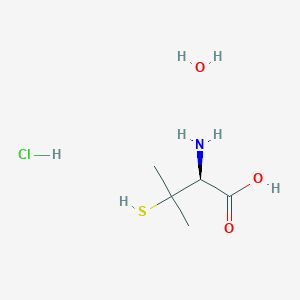
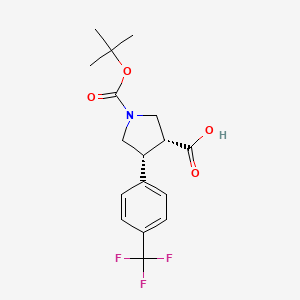
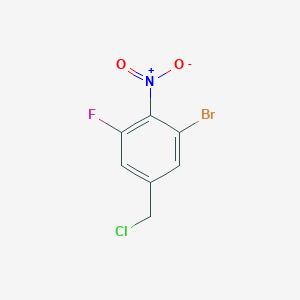
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
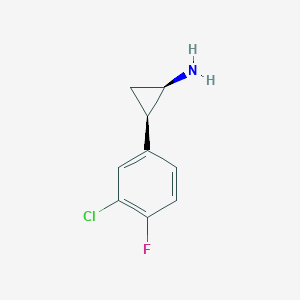
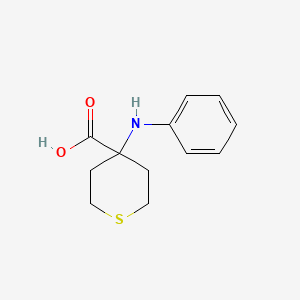
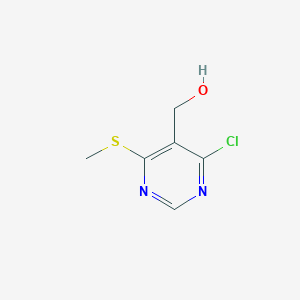
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
